molecular formula C12H15N3O2 B14793795 tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate

tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate

Cat. No.: B14793795
M. Wt: 233.27 g/mol
InChI Key: JGWNQKSOSAIJJX-UHFFFAOYSA-N
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Description

tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protective group, a cyano (-CN) substituent at position 5, and a methyl (-CH₃) group at position 2 of the pyridine ring. This structure renders it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of pharmacologically active molecules. The Boc group is widely employed to protect amines during multi-step syntheses, while the electron-withdrawing cyano group may enhance reactivity in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-(5-cyano-2-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C12H15N3O2/c1-8-5-10(9(6-13)7-14-8)15-11(16)17-12(2,3)4/h5,7H,1-4H3,(H,14,15,16)

InChI Key

JGWNQKSOSAIJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate typically involves the reaction of 5-cyano-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5-cyano-2-methylpyridine+tert-butyl chloroformatetert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate\text{5-cyano-2-methylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-cyano-2-methylpyridine+tert-butyl chloroformate→tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Yields the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
tert-Butyl (5-cyano-2-methylpyridin-4-yl)carbamate 5-CN, 2-CH₃, 4-Boc C₁₂H₁₅N₃O₂ 257.27 (calculated) Potential intermediate for drug synthesis
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate 4-CN, 5-OCH₃, 3-Boc C₁₂H₁₅N₃O₃ 265.27 Electron-deficient pyridine for coupling
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 5-pivalamido, 3-Boc C₁₆H₂₅N₃O₃ 307.39 Bulky substituent for steric hindrance
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4-CH₂CHCH₂, 5-OCH₃, 3-Boc C₁₅H₂₀N₂O₃ 276.33 Allyl group enables further functionalization
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core, 5-F, 4-OH C₁₁H₁₆FN₃O₃ 257.26 Fluorinated analog with enhanced bioavailability

Key Observations:

In contrast, methoxy (-OCH₃) or allyl (-CH₂CHCH₂) groups in analogs provide electron-donating or cross-coupling handles, respectively. Steric hindrance: The pivalamido group in tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate creates significant steric bulk, which may slow reaction kinetics compared to the target compound’s smaller methyl and cyano groups.

Molecular Weight and Solubility :

  • The target compound’s calculated molecular weight (257.27 g/mol) is comparable to its fluorinated pyrimidine analog (257.26 g/mol) , suggesting similar solubility profiles in organic solvents. However, the presence of polar groups (e.g., -CN, -OH) in other analogs may improve aqueous solubility.

This underscores the need for rigorous safety protocols when handling such compounds.

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